molecular formula C7H16N2O2S B14064845 4,4-Dimethylpiperidine-1-sulfonamide CAS No. 4109-01-7

4,4-Dimethylpiperidine-1-sulfonamide

Cat. No.: B14064845
CAS No.: 4109-01-7
M. Wt: 192.28 g/mol
InChI Key: VHEKHXNHEHLUNT-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring substituted with two methyl groups at the 4-position and a sulfonamide group at the 1-position. Sulfonamides are widely used in medicinal chemistry due to their antibacterial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidine-1-sulfonamide typically involves the reaction of 4,4-dimethylpiperidine with a sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond .

Industrial Production Methods: Industrial production of sulfonamides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpiperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpiperidine-1-sulfonamide is unique due to the presence of both the piperidine ring and the sulfonamide group, which confer specific chemical and biological properties. The methyl groups at the 4-position also influence its reactivity and interactions with biological targets .

Properties

CAS No.

4109-01-7

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

4,4-dimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11)

InChI Key

VHEKHXNHEHLUNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)N)C

Origin of Product

United States

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